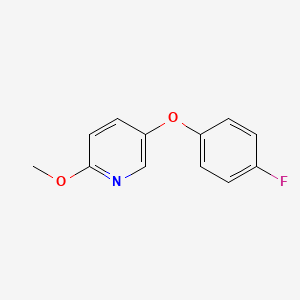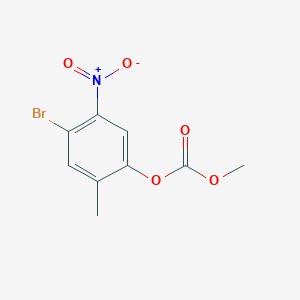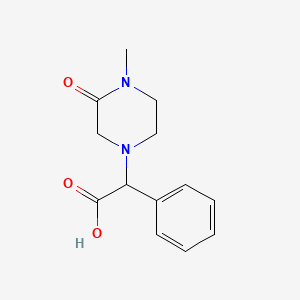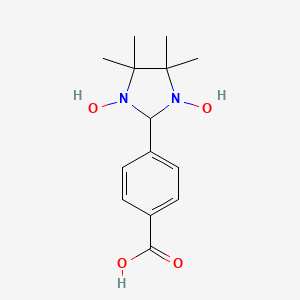![molecular formula C10H10O5 B8323631 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B8323631.png)
8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is an organic compound with the molecular formula C10H10O5 It is characterized by a benzodioxine ring structure with a methoxy group at the 8th position and a carboxylic acid group at the 5th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzoic acid with methanol in the presence of a catalyst to form the methoxy derivative. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions: 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol.
Substitution: The hydrogen atoms on the benzodioxine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 8-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid, while reduction can produce 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-aldehyde.
科学研究应用
8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic Acid
- Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid
Comparison: Compared to similar compounds, 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is unique due to the position of its functional groups, which can significantly influence its reactivity and interactions. The presence of the methoxy group at the 8th position and the carboxylic acid group at the 5th position provides distinct chemical properties that can be leveraged in various applications.
属性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
5-methoxy-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c1-13-7-3-2-6(10(11)12)8-9(7)15-5-4-14-8/h2-3H,4-5H2,1H3,(H,11,12) |
InChI 键 |
PWJRPWPPVFPUQD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)C(=O)O)OCCO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(Methylsulfonyl)amino]-2-phenylquinoline-4-carboxylic acid](/img/structure/B8323609.png)




![6-[(N-phenylanilino)methyl]pteridine-2,4-diamine](/img/structure/B8323646.png)

